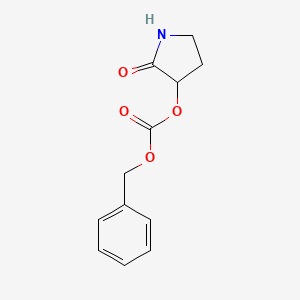
3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide is a heterocyclic compound with the molecular formula C4H6N4OS. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide typically involves the reaction of 3-amino-1,2,4-triazole with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is monitored using analytical techniques such as HPLC and NMR to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoles.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1,2,4-triazole-5-thione
- 4-Amino-3-methyl-1,2,4-triazole-5-thione
- 3-Methyl-5-mercapto-1,2,4-triazole
Comparison: 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
13228-79-0 |
|---|---|
Molekularformel |
C4H6N4OS |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
N-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide |
InChI |
InChI=1S/C4H6N4OS/c1-3-6-7-4(10)8(3)5-2-9/h2H,1H3,(H,5,9)(H,7,10) |
InChI-Schlüssel |
XRIQUOWFZLLEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)N1NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


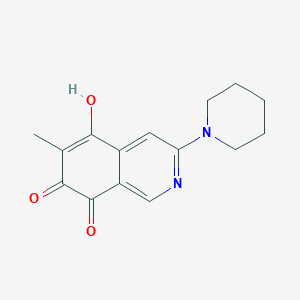
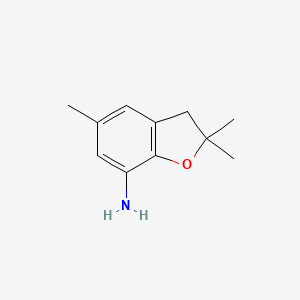
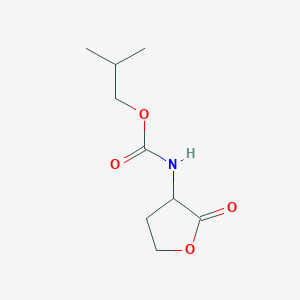

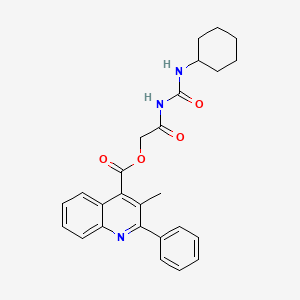


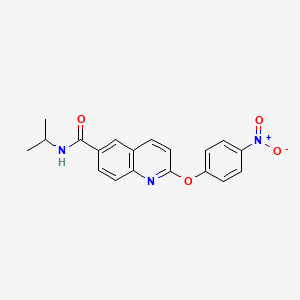
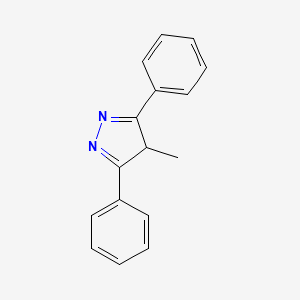
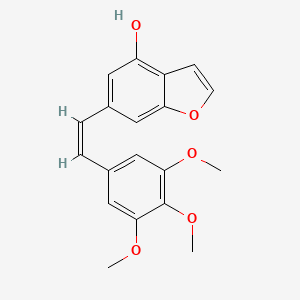

![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
